

Application Notes and Protocols for FeMoco Reconstitution in Apo-Nitrogenase

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Compound of Interest

Compound Name: *Iron;molybdenum*

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This document provides detailed methodologies for the reconstitution of the iron-molybdenum cofactor (FeMoco) into apo-nitrogenase, a critical process for studying the function and assembly of the nitrogenase enzyme. The protocols outlined below are compiled from established research and are intended to guide researchers in successfully preparing active nitrogenase in vitro.

I. Introduction

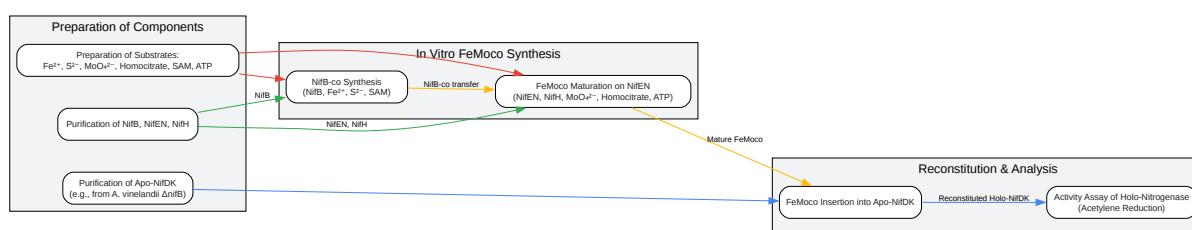
Nitrogenase is a complex metalloenzyme that catalyzes the reduction of atmospheric dinitrogen (N_2) to ammonia (NH_3), a cornerstone of the biological nitrogen cycle. The active site of the molybdenum-dependent nitrogenase contains a unique metal cluster, the iron-molybdenum cofactor (FeMoco; $[MoFe_7S_9C\text{-homocitrate}]$). The assembly of this cofactor and its insertion into the apo-dinitrogenase (apo-NifDK) to form the holoenzyme is a sophisticated biochemical process involving a suite of "Nif" (nitrogen fixation) proteins.^{[1][2]} The ability to reconstitute active nitrogenase in vitro by inserting FeMoco into its apo-protein is a powerful tool for dissecting the mechanism of nitrogen fixation, understanding the roles of the various assembly factors, and for screening potential inhibitors or modulators of nitrogenase activity.

II. Experimental Overview & Logical Workflow

The reconstitution of apo-nitrogenase with FeMoco can be achieved through two primary approaches:

- In vitro synthesis of FeMoco followed by reconstitution: This involves the de novo synthesis of FeMoco from basic components using purified Nif proteins, which is then inserted into purified apo-NifDK.[3][4][5][6]
- Extraction of FeMoco and subsequent reconstitution: This method involves extracting the mature FeMoco from purified holo-nitrogenase and then inserting it into a preparation of apo-NifDK.[2]

The general workflow for in vitro FeMoco synthesis and reconstitution is depicted below.



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Figure 1. Workflow for in vitro FeMoco synthesis and reconstitution.

III. Quantitative Data Summary

The efficiency of FeMoco reconstitution can be assessed by measuring the specific activity of the reconstituted nitrogenase, typically through the acetylene reduction assay. The following table summarizes representative quantitative data from in vitro reconstitution experiments.

Parameter	Value	Conditions	Reference
Reconstitution Efficiency	~80%	NifB-co dependent activation of apodinitrogenase in UW45 extract.	[4]
Specific Activity (Acetylene Reduction)	Variable, dependent on reconstitution efficiency	Activity of reconstituted NifDK determined after <i>in vitro</i> FeMoco synthesis.	[5][6][7]
Fe atoms per NifB dimer	18 ± 0.4	Chemically reconstituted NifB.	[4]
FeMoco Precursor Yield from NifEN	62%	Acid treatment extraction into N-methylformamide (NMF).	[8]
Purity of Extracted FeMoco Precursor	96%	Extracted from NifEN.	[8]

IV. Detailed Experimental Protocols

Protocol 1: Purification of Apo-Dinitrogenase (Apo-NifDK)

Apo-NifDK, which contains the P-clusters but lacks FeMoco, is typically purified from mutant strains of *Azotobacter vinelandii* that are incapable of synthesizing FeMoco, such as a *nifB* deletion mutant (e.g., DJ1143).

Materials:

- *A. vinelandii* Δ *nifB* mutant cells
- Buffer A: 25 mM Tris-HCl (pH 7.5), 2 mM sodium dithionite (DTH)

- Buffer B: Buffer A with 0.3 M NaCl
- DEAE-cellulose or Q-Sepharose anion-exchange column
- Anaerobic chamber or glovebox

Procedure:

- Grow *A. vinelandii* Δ nifB cells under nitrogen-fixing conditions to derepress the nif genes.
- Harvest cells by centrifugation and resuspend in Buffer A inside an anaerobic chamber.
- Lyse the cells by sonication or French press.
- Clarify the lysate by ultracentrifugation.
- Load the supernatant onto an anion-exchange column pre-equilibrated with Buffer A.
- Wash the column with Buffer A to remove unbound proteins.
- Elute the apo-NifDK protein with a linear gradient of NaCl (0 to 0.3 M) in Buffer A.
- Collect fractions and analyze by SDS-PAGE for the presence of the NifD and NifK subunits.
- Pool fractions containing pure apo-NifDK, concentrate, and store anaerobically at -80°C.

Protocol 2: In Vitro Synthesis of FeMoco and Reconstitution of Apo-NifDK

This protocol describes the complete in vitro synthesis of FeMoco from its basic constituents and its subsequent insertion into apo-NifDK.[\[5\]](#)[\[6\]](#)

Materials:

- Purified apo-NifDK (from Protocol 1)
- Purified NifB, NifEN, and NifH proteins
- ATP-regenerating system:

- ATP
- Phosphocreatine
- Creatine phosphokinase
- MgCl₂
- Substrates:
 - (NH₄)₂FeSO₄
 - Na₂S
 - Na₂MoO₄
 - (R)-homocitrate
 - S-adenosylmethionine (SAM)
- Sodium dithionite (DTH)
- Reaction Buffer: 22 mM Tris-HCl (pH 7.5)
- Anaerobic vials

Procedure:

- Inside an anaerobic chamber, prepare the reaction mixture in an anaerobic vial. The final concentrations of components should be as follows[4][7]:
 - 1.75 mM (NH₄)₂FeSO₄
 - 1.75 mM Na₂S
 - 0.88 mM SAM
 - 17.5 µM Na₂MoO₄

- 0.175 mM (R)-homocitrate
- 1.23 mM ATP
- 18 mM phosphocreatine
- 2.2 mM MgCl₂
- 3 mM DTH
- 46 µg/mL creatine phosphokinase
- ~2 µM NifH
- ~0.5 µM NifB
- ~1.5 µM apo-NifEN
- ~0.6 µM apo-NifDK

- Initiate the reaction by adding the proteins to the mixture of small molecules.
- Incubate the reaction at 30°C for 35-90 minutes to allow for FeMoco synthesis and insertion into apo-NifDK.[4][9]
- After incubation, the activity of the reconstituted holo-NifDK can be determined using the acetylene reduction assay.

Protocol 3: Acetylene Reduction Assay

This assay measures the activity of the reconstituted nitrogenase by quantifying the reduction of acetylene to ethylene.

Materials:

- Reconstituted NifDK solution (from Protocol 2)
- Purified NifH protein

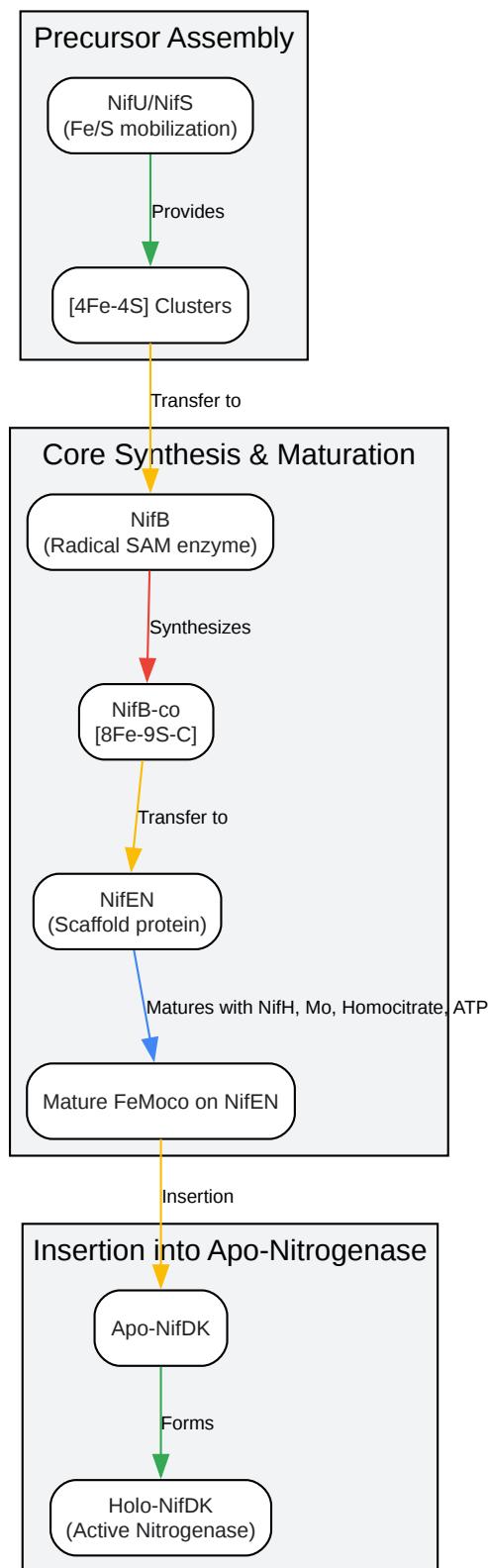
- ATP-regenerating system
- Sodium dithionite (DTH)
- Assay Buffer: 25 mM Tris-HCl (pH 7.5)
- Gas-tight vials with rubber septa
- Acetylene gas
- Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

- In a gas-tight vial, prepare the assay mixture containing Assay Buffer, the ATP-regenerating system, DTH, and an excess of NifH protein.
- Add an aliquot of the reconstituted NifDK solution to the vial and seal it.
- Inject a known volume of acetylene gas into the vial (typically 10% of the headspace).
- Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
- Terminate the reaction by injecting a small volume of 4 M NaOH.
- Analyze a sample of the headspace gas by GC-FID to quantify the amount of ethylene produced.
- Calculate the specific activity as nmol of ethylene produced per minute per mg of NifDK.

V. Signaling Pathways and Logical Relationships

The biosynthesis of FeMoco is a stepwise process involving several Nif proteins that act as scaffolds and catalysts. The logical flow of cluster assembly and transfer is crucial for the formation of a functional nitrogenase.

[Click to download full resolution via product page](#)**Figure 2.** Logical pathway of FeMoco biosynthesis and insertion.

This pathway illustrates the sequential action of Nif proteins, starting from the mobilization of iron and sulfur by NifU and NifS, the synthesis of the NifB-co precursor by the radical SAM enzyme NifB, the maturation of the cofactor on the NifEN scaffold, and finally, the insertion of the mature FeMoco into apo-NifDK to form the active holoenzyme.[2][7][10][11] The Fe protein (NifH) plays a crucial role in the maturation step on NifEN, a process that requires ATP hydrolysis.[11][12]

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